

Delavinone (Sinpeinine A): A Comprehensive Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Delavinone, also known as Sinpeinine A, is a naturally occurring isosteroidal alkaloid with emerging therapeutic potential. This technical guide provides a detailed overview of its chemical structure, physicochemical properties, and known biological activities. Special emphasis is placed on its mechanism of action in colorectal cancer via the induction of ferroptosis and its potential as an anti-inflammatory agent. This document also includes a detailed experimental protocol for the pharmacokinetic analysis of **Delavinone** using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and presents key pharmacokinetic parameters in a murine model.

Chemical Structure and Properties

Delavinone (Sinpeinine A) is classified as an alkaloid.[1] Its chemical identity has been confirmed through methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[1]

The fundamental chemical and physical properties of **Delavinone** are summarized in the table below.



Property	Value	Source
Synonyms	Sinpeinine A, Hupehenirine	[1]
Molecular Formula	C27H43NO2	[1][2][3][4]
Molecular Weight	413.646 g/mol	[1][2]
CAS Number	96997-98-7	[1][3][4]
IUPAC Name	(1R,2S,6S,9S,10R,11R,15S,18 S,20S,23R,24S)-20-hydroxy- 6,10,23-trimethyl-4- azahexacyclo[12.11.0.0 ² ,11.0 ⁴ ,9 .015,24.018,23]pentacosan-17- one	[4]
SMILES	C[C@H]1CC[C@H]2 INVALID-LINK C[C@H]5[C@H]4CC(=O) [C@@H]6[C@@]5(CC INVALID-LINK O)C">C@@HC	[4]
InChlKey	MWBJDDYEYGDWCZ- HGCWAZHVSA-N	[4]

A 2D representation of the chemical structure of **Delavinone** is provided in Figure 1.

Chemical structure of Delavinone (Sinpeinine A) Figure 1. 2D Chemical Structure of **Delavinone** (Sinpeinine A).

Biological Activity and Signaling Pathways

Recent studies have highlighted the significant biological activities of **Delavinone**, particularly its anti-cancer effects.

Induction of Ferroptosis in Colorectal Cancer

Delavinone has been shown to elicit oxidative stress and trigger ferroptosis in colorectal cancer (CRC) cells.[3] The mechanism of action involves the inhibition of the PKC δ /Nrf2/GPX4



signaling axis.[3] **Delavinone** inhibits the kinase activity of Protein Kinase C delta (PKCδ), which in turn prevents the PKCδ-mediated phosphorylation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[3] This inhibition of Nrf2 phosphorylation leads to a decrease in its nuclear translocation and subsequent downregulation of genes involved in glutathione (GSH) synthesis.[3] The reduction in GSH levels ultimately leads to the inactivation of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis, thereby inducing this form of programmed cell death in CRC cells.[3] Overexpression of GPX4 has been found to weaken the anticancer effects of **Delavinone**, confirming the critical role of this pathway.[3]



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Caption: **Delavinone**-induced ferroptosis signaling pathway in colorectal cancer cells.

Potential Anti-inflammatory Activity

While direct studies on the anti-inflammatory mechanism of **Delavinone** are emerging, related alkaloids have been shown to exert anti-inflammatory effects by suppressing the NF- κ B signaling pathway. The nuclear factor kappa B (NF- κ B) pathway is a critical regulator of inflammatory responses, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF- α , IL-1 β , and IL-6. Given the structural similarities and common biological activities of isosteroidal alkaloids, it is plausible that **Delavinone** may also modulate the NF- κ B pathway to exert anti-inflammatory effects. Further research is warranted to fully elucidate this mechanism.

Pharmacokinetics

A sensitive and rapid UPLC-MS/MS method has been developed for the determination of **Delavinone** in mouse blood.[1][4] This method has been successfully applied to study the pharmacokinetics of **Delavinone** following intravenous and oral administration.[1][4]

Experimental Protocol: UPLC-MS/MS Analysis

Instrumentation:



UPLC system coupled with a tandem mass spectrometer.

Chromatographic Conditions:

- Column: UPLC BEH C18 column (e.g., $2.1 \text{ mm} \times 50 \text{ mm}$, $1.7 \mu\text{m}$).
- Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
- Flow Rate: 0.4 mL/min.
- Analysis Time: Approximately 4 minutes per sample.

Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[4]
- Detection: Multiple Reaction Monitoring (MRM).

Sample Preparation:

- Blood samples (20 μL) are collected from mice at various time points post-administration.
- Protein precipitation is performed to extract the analyte.

Method Validation:

- The method is validated for linearity, precision, accuracy, recovery, and matrix effect.
- The lower limit of quantification (LLOQ) is established at 1.0 ng/mL.[1][4]
- Intraday and interday precision (RSD) are typically less than 13%.[1][4]
- Accuracy ranges from 96.8% to 104.9%.[1][4]
- Average recovery is greater than 80.6%.[1][4]
- The matrix effect is between 88.8% and 103.4%.[1][4]





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Caption: Experimental workflow for pharmacokinetic analysis of **Delavinone**.

Pharmacokinetic Parameters

The main pharmacokinetic parameters of **Delavinone** in mice, as determined by a noncompartmental model analysis, are presented in the table below.

Administr ation Route	Dose (mg/kg)	AUC₀–t (ng/mL <i>h</i>)	AUC₀–∞ (ng/mLh)	Cmax (ng/mL)	Tmax (h)	t ₁ / ₂ (h)
Intravenou s	1.0	283.5 ± 45.6	289.7 ± 46.2	-	-	1.8 ± 0.3
Oral	2.5	32.7 ± 8.9	36.2 ± 9.8	9.8 ± 2.1	0.3 ± 0.1	2.1 ± 0.5
Oral	10.0	145.8 ± 35.7	152.4 ± 38.1	45.6 ± 11.2	0.5 ± 0.2	2.5 ± 0.6

Data adapted from a pharmacokinetic study in mice. The oral bioavailability of **Delavinone** was determined to be 12.4%.[1][4]

Conclusion

Delavinone (Sinpeinine A) is a promising natural product with well-defined anticancer activity mediated through the induction of ferroptosis. Its pharmacokinetic profile suggests rapid absorption and moderate elimination. The potential for anti-inflammatory activity further broadens its therapeutic prospects. This technical guide provides a foundational understanding



for researchers and professionals in drug development, encouraging further investigation into the clinical applications of this intriguing isosteroidal alkaloid.

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